6,7-Diethoxy-1-(3,4,5-trifluorophenyl)-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
6,7-Diethoxy-1-(3,4,5-trifluorophenyl)-1,2,3,4-tetrahydroisoquinoline is a synthetic organic compound belonging to the tetrahydroisoquinoline class. This compound is characterized by its unique structure, which includes diethoxy groups at the 6 and 7 positions and a trifluorophenyl group at the 1 position. These structural features contribute to its distinct chemical and physical properties, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Diethoxy-1-(3,4,5-trifluorophenyl)-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Isoquinoline Core: The initial step involves the construction of the isoquinoline core, which can be achieved through Pictet-Spengler condensation of an appropriate phenethylamine with an aldehyde or ketone.
Introduction of Diethoxy Groups: The diethoxy groups can be introduced via alkylation reactions using ethyl iodide or ethyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Attachment of the Trifluorophenyl Group: The trifluorophenyl group is typically introduced through a nucleophilic aromatic substitution reaction, where a suitable trifluorophenyl halide reacts with the isoquinoline core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6,7-Diethoxy-1-(3,4,5-trifluorophenyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into its fully saturated analog.
Substitution: Nucleophilic substitution reactions can occur at the trifluorophenyl group, where nucleophiles such as amines or thiols replace one of the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Saturated tetrahydroisoquinoline analogs.
Substitution: Substituted trifluorophenyl derivatives.
Scientific Research Applications
6,7-Diethoxy-1-(3,4,5-trifluorophenyl)-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects in neurological disorders.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6,7-Diethoxy-1-(3,4,5-trifluorophenyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The trifluorophenyl group can enhance binding affinity to certain targets, while the diethoxy groups may influence the compound’s solubility and membrane permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-1-(3,4,5-trifluorophenyl)-1,2,3,4-tetrahydroisoquinoline: Similar structure but with methoxy groups instead of diethoxy groups.
6,7-Diethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline: Lacks the trifluorophenyl group, affecting its chemical properties and biological activity.
6,7-Diethoxy-1-(3,4-difluorophenyl)-1,2,3,4-tetrahydroisoquinoline: Contains a difluorophenyl group, which may alter its reactivity and interactions.
Uniqueness
The presence of both diethoxy groups and a trifluorophenyl group in 6,7-Diethoxy-1-(3,4,5-trifluorophenyl)-1,2,3,4-tetrahydroisoquinoline makes it unique
Properties
Molecular Formula |
C19H20F3NO2 |
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Molecular Weight |
351.4 g/mol |
IUPAC Name |
6,7-diethoxy-1-(3,4,5-trifluorophenyl)-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C19H20F3NO2/c1-3-24-16-9-11-5-6-23-19(13(11)10-17(16)25-4-2)12-7-14(20)18(22)15(21)8-12/h7-10,19,23H,3-6H2,1-2H3 |
InChI Key |
RCVMBCBJDKISLF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C2C(NCCC2=C1)C3=CC(=C(C(=C3)F)F)F)OCC |
Origin of Product |
United States |
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